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Introduction
The precise measurement of intracellular sodium ion (Na+) concentrations is critical for

understanding a wide range of cellular processes, from neuronal signaling to muscle

contraction and kidney function. Dysregulation of sodium homeostasis is implicated in

numerous diseases, making the development and application of sensitive detection methods a

key focus in biomedical research and drug development. Fluorescence microscopy, coupled

with sodium-sensitive fluorescent indicators, offers a powerful tool for the real-time, quantitative

analysis of intracellular Na+ dynamics in living cells.

While the term "Meralein sodium" is not standard in scientific literature, it likely refers to the

class of fluorescent dyes used for sodium imaging. This document provides a comprehensive

overview of the principles, applications, and protocols for using common fluorescent sodium

indicators in microscopy. These dyes, such as Sodium Green, CoroNa Green, and Asante

NaTRIUM Green-2 (ANG-2), exhibit changes in their fluorescent properties upon binding to

Na+ ions, allowing for the visualization and quantification of ion concentrations within cells and

subcellular compartments.[1][2][3][4]

Principle of Action
Fluorescent sodium indicators are designed to selectively bind to Na+ ions, leading to a

conformational change in the fluorophore that alters its spectral properties. Typically, this
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results in an increase in fluorescence intensity or a shift in the emission or excitation

wavelength upon Na+ binding.[4][5] For instance, Sodium Green is composed of a fluorescein

molecule linked to a Na+-selective crown ether.[4] The binding of a sodium ion to the crown

ether alters the electronic structure of the fluorescein, enhancing its quantum yield and

resulting in a brighter fluorescent signal.[4]

The relationship between fluorescence intensity and Na+ concentration can be used to

quantitatively measure intracellular [Na+]. However, intensity-based measurements can be

influenced by factors such as dye concentration, photobleaching, and changes in cell volume.

[2][6] To overcome these limitations, advanced techniques like Fluorescence Lifetime Imaging

Microscopy (FLIM) are employed. FLIM measures the fluorescence lifetime of the indicator,

which is the time a fluorophore spends in the excited state before emitting a photon.[2][7] This

lifetime is often dependent on the local ion concentration but is independent of the probe

concentration, offering a more robust method for quantitative ion imaging.[2][6][7]

Applications in Research and Drug Development
The ability to monitor intracellular Na+ dynamics has significant implications for various

research areas and for the development of novel therapeutics.

Neuroscience: Sodium ions are fundamental to the generation and propagation of action

potentials in neurons. Fluorescent sodium indicators are used to study Na+ transients in real-

time, providing insights into neuronal excitability, synaptic transmission, and the effects of

neuroactive drugs.[7]

Cardiovascular Research: The regulation of intracellular Na+ is crucial for cardiac muscle

contraction and rhythm. These indicators can be used to investigate the effects of cardiotonic

drugs and to study pathologies such as arrhythmias and heart failure.

Kidney Physiology: Renal transport of sodium is a key function of the kidney. Fluorescent

probes allow for the investigation of Na+ handling in different segments of the nephron and

the screening of diuretic compounds.

Cancer Biology: Altered Na+ transport has been linked to cancer cell proliferation and

metastasis. Fluorescent sodium imaging can be a tool to study the role of ion channels and

transporters in cancer and to evaluate the efficacy of drugs targeting these pathways.
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Drug Discovery and Screening: High-throughput screening platforms incorporating

fluorescent sodium indicators can be used to identify and characterize compounds that

modulate the activity of sodium channels and transporters, which are important drug targets.

[8][9]

Quantitative Data Summary
The following table summarizes the key photophysical properties and performance

characteristics of commonly used fluorescent sodium indicators.
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Indicator
Excitation
(nm)

Emission
(nm)

Quantum
Yield

Dissociatio
n Constant
(Kd) for Na+

Notes

Sodium

Green
~494 ~521

Na+

dependent

~80 mM (in

situ)[2][6]

High

photostability

compared to

fluorescein.

[4] Suitable

for FLIM.[4]

CoroNa

Green
~492 ~516

Na+

dependent

~80 mM (in

situ)[2][6]

Suitable for

FLIM-based

determination

of

intracellular

[Na+].[2][3][6]

ANG-2
Two-photon

excitable
Visible range

Na+

dependent
-

Suitable for

two-photon

and

fluorescence

lifetime

imaging

microscopy

(2P-FLIM).[1]

Fluorescein

Sodium
~494 ~521 High

Not a specific

Na+ indicator

Widely used

as a tracer for

angiography

and to assess

blood-brain

barrier

integrity.[5]

[10][11]

Experimental Protocols
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Protocol 1: Staining of Adherent Cells with Sodium
Green AM
This protocol describes the loading of the acetoxymethyl (AM) ester form of Sodium Green into

live, adherent cells. The AM ester group renders the dye cell-permeable. Once inside the cell,

cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

Materials:

Sodium Green, AM ester (e.g., from a commercial supplier)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Adherent cells cultured on glass-bottom dishes or coverslips

Fluorescence microscope equipped with appropriate filters for fluorescein

Procedure:

Prepare Stock Solution: Dissolve Sodium Green AM in anhydrous DMSO to a stock

concentration of 1-5 mM. Store desiccated at -20°C, protected from light.

Prepare Loading Solution: On the day of the experiment, prepare a loading solution by

diluting the Sodium Green AM stock solution in a physiological buffer (e.g., HBSS) to a final

concentration of 1-10 µM. To aid in the dispersal of the nonpolar AM ester in aqueous media,

first mix the dye with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting

in the buffer.

Cell Loading:

Remove the cell culture medium from the cells.

Wash the cells once with the physiological buffer.
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Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal

loading time and dye concentration may need to be determined empirically for each cell

type.

Washing: After incubation, remove the loading solution and wash the cells 2-3 times with the

physiological buffer to remove any extracellular dye.

De-esterification: Incubate the cells in fresh physiological buffer for an additional 30 minutes

at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

Imaging: The cells are now ready for imaging on a fluorescence microscope. Use excitation

and emission wavelengths appropriate for fluorescein (e.g., excitation ~488 nm, emission

~520 nm).

Protocol 2: In Situ Calibration of Intracellular Sodium
Concentration
To obtain quantitative measurements of intracellular [Na+], it is necessary to perform an in situ

calibration. This involves equilibrating the intracellular and extracellular [Na+] using ionophores

and imaging the fluorescence of the indicator at known external Na+ concentrations.

Materials:

Cells loaded with a sodium indicator (as per Protocol 1)

Calibration buffers with varying Na+ concentrations (0 mM to 150 mM). To maintain

osmolarity, substitute Na+ with K+ or another non-interfering cation.

Sodium ionophore (e.g., Gramicidin D, Monensin)

Potassium ionophore (e.g., Valinomycin)

Fluorescence microscope

Procedure:

Prepare Calibration Buffers: Prepare a set of calibration buffers with known Na+

concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). The sum of [Na+] and [K+] should be kept
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constant to maintain ionic strength.

Equilibrate Ion Concentrations:

Incubate the indicator-loaded cells in a high K+ buffer containing the ionophores (e.g., 10

µM Gramicidin D and 10 µM Monensin) for 10-15 minutes. This will clamp the intracellular

[Na+] to the extracellular concentration.

Acquire Fluorescence Data:

Sequentially perfuse the cells with the different calibration buffers (from low to high [Na+]).

At each [Na+] step, acquire fluorescence intensity or lifetime images.

Generate Calibration Curve: Plot the measured fluorescence intensity or lifetime against the

known Na+ concentrations to generate a calibration curve.

Determine Intracellular [Na+]: Use the calibration curve to convert the fluorescence signals

from experimental cells (not treated with ionophores) into intracellular Na+ concentrations.

Visualizations

Cell Preparation Fluorescence Microscopy

In Situ Calibration (Optional)

Culture Adherent Cells Load with Sodium Green AM Wash to Remove Extracellular Dye Allow for De-esterification Acquire Fluorescence Images Analyze Intensity or Lifetime

Treat with Ionophores Apply Calibration Buffers Generate Calibration Curve

Apply to Experimental Data
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Caption: Workflow for intracellular sodium imaging.
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Caption: Generalized signaling pathway involving Na+ influx.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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